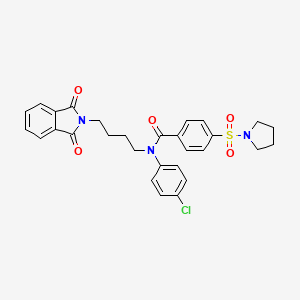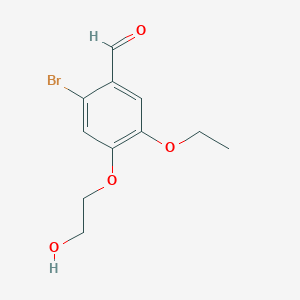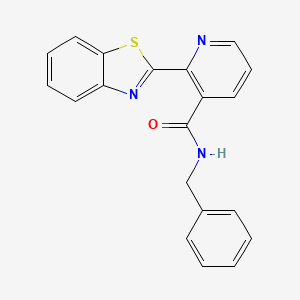![molecular formula C18H20N6O B2365103 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine CAS No. 946298-69-7](/img/structure/B2365103.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, “[2-(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol” has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine .Molecular Structure Analysis
The molecular structure of “[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine” is represented by the empirical formula C8H18N2O . The molecular weight of this compound is 158.24 .Physical And Chemical Properties Analysis
“[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine” is a solid at room temperature . The water solubility of its derivative, “[2-(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol”, is three times more than that of curcumin pyrazole and curcumin .Scientific Research Applications
Luminescent Properties and Material Science
Platinum(II) diimine complexes, which share structural motifs with the mentioned compound, have been synthesized and characterized, showing bright emissive properties in fluid solution. These complexes demonstrate potential for application in light-emitting devices due to their luminescence, which is attributed to metal-to-ligand charge transfer (MLCT) (Hissler et al., 2000). Similar research on platinum(II) complexes incorporating methylated derivatives of phenanthrolines, which are structurally related to the compound , shows variations in cytotoxicities and DNA binding, indicating their potential in bioimaging and as therapeutic agents (Brodie et al., 2004).
DNA Binding and Biological Activity
Research on the binding behaviors of RuII complexes with DNA demonstrates that compounds with similar structures can strongly bind to DNA in an intercalative mode, leading to significant luminescence upon interaction with DNA. This suggests potential applications in DNA detection and gene therapy (Liu et al., 2008). Furthermore, the study of platinum(II) intercalating compounds containing methyl-substituted phenanthrolines reveals their application in understanding the molecular structure-biological activity relationship, offering insights into the design of novel therapeutic agents (Brodie et al., 2004).
Drug Delivery and Biochemical Applications
Anionic poly(amidoamine) dendrimers have been explored as drug delivery vehicles for transition metal-based anticancer drugs. Compounds structurally related to "[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine" could potentially be encapsulated within such dendrimers, enhancing their solubility and therapeutic efficacy while minimizing side effects (Pisani et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVZVOJMRZZNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
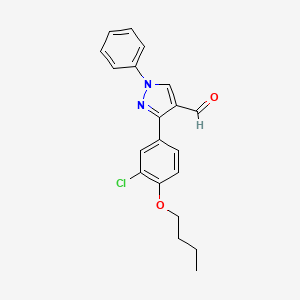
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)
![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)
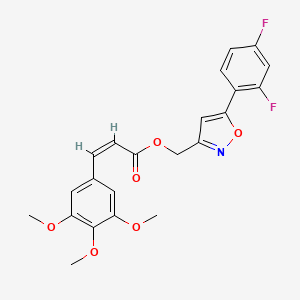
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)
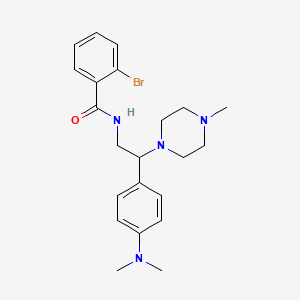
![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
